4-Bromoisatoic anhydride
CAS No.: 76561-16-5
Cat. No.: VC2038983
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76561-16-5 |
---|---|
Molecular Formula | C8H4BrNO3 |
Molecular Weight | 242.03 g/mol |
IUPAC Name | 7-bromo-1H-3,1-benzoxazine-2,4-dione |
Standard InChI | InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) |
Standard InChI Key | PDGHWWQDMPEMKS-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)NC(=O)OC2=O |
Canonical SMILES | C1=CC2=C(C=C1Br)NC(=O)OC2=O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
4-Bromoisatoic anhydride has the molecular formula C8H4BrNO3 with a molecular weight of 242.03 g/mol . The compound features a fused heterocyclic structure consisting of a benzene ring fused to a 1,3-oxazine-2,4-dione system, with a bromine atom at the 4-position of the benzene ring (which corresponds to the 7-position in some alternative naming systems) .
Structural Characteristics
The structure includes three key functional groups: a lactam, a lactone, and an aryl bromide. This combination of functional groups contributes to its versatility in organic synthesis. The bromine atom is positioned para to the nitrogen atom in the heterocyclic system, which significantly influences its reactivity pattern .
Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 76561-16-5 |
Molecular Formula | C8H4BrNO3 |
Molecular Weight | 242.03 g/mol |
MDL Number | MFCD11113115 / MFCD01705064 |
European Community (EC) Number | 838-561-6 |
DSSTox Substance ID | DTXSID80467990 |
SMILES | Brc1ccc2c(c1)[nH]c(=O)oc2=O |
Table 1: Chemical Identifiers of 4-Bromoisatoic Anhydride
Physical Properties
Appearance and State
4-Bromoisatoic anhydride exists as a white solid under standard conditions . The compound maintains its solid state at room temperature.
Physicochemical Properties
The predicted pKa value for 4-bromoisatoic anhydride is 9.95±0.20, indicating its weak acidic nature due to the presence of the NH group in the heterocyclic system . The density of the compound is reported to be 1.826 g/cm³ . The compound exhibits moderate lipophilicity with an estimated XLogP3 value of 1.7 .
Physical Property | Value |
---|---|
Appearance | White solid |
Density | 1.826 g/cm³ |
Storage temperature | 2-8°C |
pKa | 9.95±0.20 (Predicted) |
XLogP3 | 1.7 |
Hydrogen Bond Acceptor Count | 3 |
Hydrogen Bond Donor Count | 1 |
Heavy Atom Count | 13 |
Complexity | 256 |
Table 2: Physical Properties of 4-Bromoisatoic Anhydride
Package Size | Price (USD) | Discounted Price (USD) |
---|---|---|
100 mg | $8.00 | $6.00 |
250 mg | $10.00 | $7.00 |
1 g | $13.00 | $10.00 |
5 g | $40.00 | $28.00 |
10 g | $66.00 | $47.00 |
25 g | $120.00 | $84.00 |
100 g | $479.00 | $336.00 |
Table 3: Commercial Availability and Pricing of 4-Bromoisatoic Anhydride
Applications in Organic Synthesis
General Reactivity
The reactivity of 4-bromoisatoic anhydride is similar to unsubstituted isatoic anhydride but is influenced by the presence of the bromine substituent. Like other isatoic anhydrides, it can undergo reactions at multiple sites:
-
The anhydride function can react with nucleophiles
-
The NH group can participate in N-alkylation reactions
-
The bromine substituent can be involved in metal-catalyzed coupling reactions
Synthesis of N-Substituted Derivatives
Research has demonstrated that the N-alkylation of isatoic anhydrides, including brominated derivatives, can be achieved using phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) in combination with weak bases like diisopropylamine (DIPA) at moderate temperatures around 30°C .
Precursor for Heterocyclic Compounds
One notable application of 4-bromoisatoic anhydride derivatives is in the synthesis of complex heterocyclic compounds. For example, N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione (derived from isatoic anhydride) has been used in the synthesis of N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine through condensation with 4,5-dimethyl-1,2-phenylenediamine .
Research Findings
Synthetic Challenges
Research indicates that working with isatoic anhydrides, including the 4-bromo derivative, presents certain challenges. The ring system is particularly sensitive to base-catalyzed ring-opening reactions, which can lead to undesired byproducts during functionalization attempts . Studies have shown that the isatoic anhydride ring can be compromised in the presence of strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or at elevated temperatures .
Alternative Synthetic Approaches
Due to the challenges associated with direct functionalization of isatoic anhydrides, alternative synthetic strategies have been developed. One approach involves using substituted isatins as starting materials instead of isatoic anhydrides. For example, N-benzylated isatins can be converted to N-benzylated isatoic anhydrides through oxidative ring expansion using reagents such as urea hydrogen peroxide complex in acetic anhydride .
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